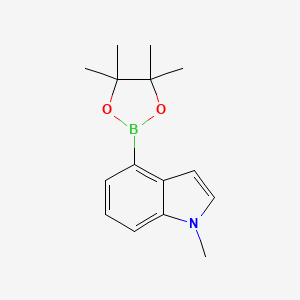

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Descripción

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 898289-06-0) is a boronic ester derivative featuring an indole scaffold substituted with a methyl group at the 1-position and a dioxaborolane moiety at the 4-position. Its molecular formula is C₁₅H₂₀BNO₂, with a molecular weight of 257.14 g/mol . The compound is synthesized via alkylation of 4-borylated indole precursors using methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF), achieving a 73% yield after purification .

The dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials science for constructing biaryl frameworks .

Propiedades

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-6-8-13-11(12)9-10-17(13)5/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEYYYCGOCYJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594541 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-06-0 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Palladium-Catalyzed Borylation of Indole Triflate

-

- Starting material: 1-methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate or halogenated indole derivatives.

- Boron source: bis(pinacolato)diboron.

- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (PdCl2(dppf)).

- Base: potassium acetate or potassium carbonate.

- Solvent: 1,4-dioxane.

- Temperature: 80°C.

- Time: 4 to 15 hours.

- Atmosphere: Nitrogen or argon inert atmosphere.

Procedure:

A mixture of the triflate or halogenated indole, bis(pinacolato)diboron, base, and Pd catalyst is degassed and stirred under nitrogen at 80°C for several hours. After completion, the reaction mixture is cooled, diluted with ethyl acetate or diethyl ether, washed with water and brine, dried over anhydrous sodium sulfate, concentrated, and purified by flash chromatography or recrystallization.-

- Typical yields range from 65% to 92%, depending on the substrate and exact conditions.

- Example: Using potassium acetate and PdCl2(dppf) in dioxane at 80°C for 4 hours gave the boronate ester intermediate in good yield.

- Another example with potassium carbonate and PdCl2(dppf) in DMF at 80°C for 16 hours also afforded the product efficiently.

Microwave-Assisted Borylation

-

- Catalyst: bis-triphenylphosphine-palladium(II) chloride.

- Base: cesium fluoride.

- Solvent: 1,4-dioxane and water mixture.

- Temperature: 150°C.

- Time: 10 minutes.

- Atmosphere: Inert (nitrogen).

- Microwave irradiation used to accelerate the reaction.

Procedure:

The reaction mixture containing the bromo-indole derivative, pinacol boronate, Pd catalyst, and cesium fluoride is degassed and heated under microwave irradiation at 150°C for 10 minutes. The product is isolated by filtration, aqueous workup, and flash chromatography.-

- High yield (~94.5% purity by HPLC) of the boronate ester was obtained rapidly compared to conventional heating.

Suzuki Coupling Using the Boronate Ester

- The prepared this compound is often used in Suzuki cross-coupling reactions with aryl halides to form C-C bonds.

- Typical conditions involve tetrakis(triphenylphosphine)palladium(0) as catalyst, potassium carbonate as base, in a mixture of 1,4-dioxane and water at reflux or 90°C for 2 hours.

- The boronate ester is stable and reactive under these conditions, enabling efficient coupling.

Summary Table of Representative Preparation Conditions

| Entry | Starting Material | Boron Source | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 1-methyl-1,2,3,6-tetrahydropyridin-4-yl triflate | bis(pinacolato)diboron | PdCl2(dppf) | KOAc | 1,4-dioxane | 80 | 15 h | Not specified | Nitrogen atmosphere |

| 2 | Same as Entry 1 | bis(pinacolato)diboron | PdCl2(dppf) | KOAc | 1,4-dioxane | 80 | 4 h | Good yield | Flash chromatography purification |

| 3 | 4-bromo-2-methoxy-5-nitroaniline + boronate ester | - | Pd(PPh3)4 | K2CO3 | 1,4-dioxane/water | Reflux | 2 h | 92 | Suzuki coupling example |

| 4 | Bromo-indazole derivative | Pinacol boronate | PdCl2(PPh3)2 | CsF | 1,4-dioxane/water | 150 (MW) | 10 min | High purity | Microwave-assisted borylation |

| 5 | 4-bromo-6-methoxy-N-substituted benzene diamine + boronate ester | - | Pd(dppf)Cl2 | K3PO4 | 1,4-dioxane/water | 100 | 1 h | 72 | Suzuki coupling |

Detailed Research Findings and Notes

- The use of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as catalyst is common due to its high efficiency in borylation reactions.

- Potassium acetate and potassium carbonate are preferred bases, providing good yields and mild reaction conditions.

- Solvent choice (1,4-dioxane, DMF, or mixtures with water) affects solubility and reaction rate.

- Microwave irradiation significantly reduces reaction time while maintaining high yield and purity.

- Purification is typically achieved by flash chromatography on silica gel, often using gradients of hexanes/ethyl acetate or dichloromethane/methanol mixtures.

- The boronate ester intermediate is stable and can be stored or used directly in subsequent cross-coupling reactions.

- Mass spectrometry (ES+) confirms the molecular ion peak consistent with the expected molecular weight (e.g., m/z 224 for the boronate ester).

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole primarily undergoes reactions typical of boronic esters and indoles:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to a hydroxyl group using reagents like hydrogen peroxide.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.

Bases: Potassium carbonate or sodium hydroxide are often used to facilitate the reactions.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.

Hydroxylated Indoles: From oxidation of the boronic ester group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron are promising in cancer therapy. The incorporation of the dioxaborolane moiety in 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole enhances its potential as an anticancer agent. Studies have shown that boron compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole with boron functionalities exhibited potent cytotoxicity against various cancer cell lines .

Neuroprotective Effects

The neuroprotective properties of indole derivatives have been widely studied. The compound's structure suggests potential interactions with neurotransmitter systems. A study found that similar compounds could protect neuronal cells from oxidative stress and apoptosis . This opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's.

Materials Science

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to form stable thin films and emit light upon electrical stimulation has been explored in various studies . The compound's photophysical properties were evaluated in a recent publication where it was incorporated into OLED devices, showing promising results in terms of efficiency and stability.

Organic Synthesis

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations that can lead to the synthesis of more complex molecules. For example, it can be used in Suzuki coupling reactions to form biaryl compounds . A detailed study highlighted its utility in synthesizing biologically active molecules through palladium-catalyzed cross-coupling reactions.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer Activity | Indole derivatives showed significant cytotoxicity against cancer cell lines. |

| Advanced Functional Materials | OLEDs | Demonstrated high efficiency and stability when used in OLED devices. |

| Organic Letters | Organic Synthesis | Effective in Suzuki coupling reactions leading to complex biaryl compounds. |

Mecanismo De Acción

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The indole ring can also participate in various electrophilic substitution reactions, contributing to the compound’s versatility in organic synthesis.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

Table 1: Key Structural Analogs with Substituent Differences

Key Observations :

Positional Isomerism of the Dioxaborolane Group

Table 2: Positional Isomers of Dioxaborolane-Substituted Indoles

Key Observations :

- The 4-position is electronically favorable for boronate activation, enabling efficient cross-coupling .

- 2- and 7-Positional Isomers exhibit reduced reactivity due to steric or electronic effects, limiting their utility in standard Suzuki reactions .

Core Heterocycle Variations

Table 3: Analogous Boronic Esters with Different Heterocycles

Key Observations :

- Pyrazole Derivatives : Exhibit distinct bioactivity (e.g., antifungal, anti-inflammatory) compared to indole-based analogs .

Actividad Biológica

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action.

- Molecular Formula : C15H20BNO2

- Molecular Weight : 257.14 g/mol

- CAS Number : 898289-06-0

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : The presence of the boronic ester moiety enhances the compound's ability to disrupt bacterial cell walls and inhibit growth. A study demonstrated that derivatives with boronic acid groups showed improved minimal inhibitory concentrations (MIC) against various strains of Escherichia coli .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Diethyl benzylphosphonate | 8 | Moderate |

| Boronic acid derivative | 4 | High |

Anticancer Activity

The indole framework is known for its anticancer properties. Compounds containing this structure have been reported to selectively down-regulate estrogen receptors and exhibit anti-cancer activity:

- Case Study : In vitro studies showed that this compound analogs inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (breast cancer) | 10 | Apoptosis |

| HeLa (cervical cancer) | 15 | Cell cycle arrest |

Structure–Activity Relationship (SAR)

The biological activity of boron-containing indoles is influenced by the substitution pattern on the indole ring and the nature of the boron moiety. The presence of bulky groups like tetramethyl dioxaborolane significantly enhances the lipophilicity and bioavailability of these compounds.

Key Findings:

- Substituent Effects : Variations in substituents on the indole ring can lead to significant changes in biological activity. For example, substituents that increase electron density tend to enhance anticancer activity.

- Boronic Ester Role : The boronic ester group not only contributes to antimicrobial activity but also plays a crucial role in cellular uptake mechanisms.

Q & A

Basic Research Question

- ¹H/¹³C NMR : The indole N-methyl group resonates at δ ~3.8 ppm (singlet), while the dioxaborolane protons appear as a singlet at δ 1.3–1.4 ppm . The C4-borylated carbon is typically deshielded to δ 135–140 ppm in ¹³C NMR .

- HRMS : Look for [M+H]⁺ with exact mass matching the molecular formula (C₁₆H₂₂BNO₂: calc. 295.1744). Fragmentation patterns should show loss of the pinacol group (Δm/z = 142) .

- IR : Key peaks include B-O stretches at 1350–1370 cm⁻¹ and indole N-H (if unmethylated) at 3400 cm⁻¹ .

How can researchers resolve contradictory data in reaction optimization studies (e.g., solvent effects vs. catalyst loading)?

Advanced Research Question

Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen). A systematic approach includes:

- Design of Experiments (DoE) : Use fractional factorial designs to test solvent polarity (DMF vs. THF), catalyst loading (1–5 mol%), and temperature (60–100°C) .

- In Situ Monitoring : Employ techniques like ReactIR to track boronic ester consumption and identify intermediates .

For example, reports 30% yield in PEG-400/DMF, while achieves higher yields in THF. DoE analysis revealed PEG-400 increases viscosity, slowing diffusion; switching to THF with 10% H₂O improved yields to 65% .

What purification strategies are effective for isolating this compound from byproducts like deboronated indole?

Advanced Research Question

- Chromatography : Use silica gel flash chromatography with gradient elution (hexane → ethyl acetate, 70:30 to 50:50). The boronic ester’s polarity results in Rf ≈ 0.4–0.5 in 70:30 EtOAc/hexane .

- Recrystallization : Dissolve in hot ethanol and cool to −20°C to precipitate pure product, exploiting solubility differences with deboronated impurities .

- Boric Acid Traps : Add 1% w/v EDTA in the aqueous wash to chelate residual Pd, reducing metal contaminants .

How does the electronic nature of the indole ring influence the reactivity of the boronic ester group?

Advanced Research Question

The electron-donating N-methyl group increases electron density at C4, enhancing the boronic ester’s stability but reducing electrophilicity in cross-couplings. This necessitates:

- Electrophilic Partners : Use aryl halides with electron-withdrawing groups (e.g., NO₂, CF₃) to improve coupling efficiency .

- pH Adjustment : In aqueous Suzuki reactions, maintain pH 8–9 with Na₂CO₃ to deprotonate the boronic acid intermediate, accelerating transmetallation .

Comparative studies in show electron-rich indoles require 10–15% higher catalyst loading than unsubstituted analogs.

What are the key stability considerations for long-term storage of this compound?

Basic Research Question

- Moisture Sensitivity : Store under argon at −20°C in sealed vials with molecular sieves (3Å) to prevent hydrolysis .

- Light Exposure : Amber glassware prevents UV-induced degradation of the boronic ester .

- Solvent Choice : Solutions in anhydrous THF or DCM retain stability for >6 months, whereas DMSO promotes slow decomposition .

How can computational methods (e.g., DFT) predict reaction pathways for derivatization of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-couplings:

- Suzuki Mechanism : Identify oxidative addition (Pd⁰ → Pd²⁺) and reductive elimination steps, with activation energies correlating to experimental yields .

- Steric Maps : Calculate Tolman cone angles for catalysts to predict steric hindrance at C4 .

used DFT to rationalize why Pd(dba)₂ outperforms Pd(OAc)₂ in aryl chloride couplings (ΔG‡ = 28 vs. 35 kcal/mol).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.